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Compound of Interest

Compound Name: Chloraminophenamide

Cat. No.: B194629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chloraminophenamide, with the Chemical Abstracts Service (CAS) registry number 121-30-2,

is a sulfonamide derivative recognized for its diuretic properties.[1][2] Structurally, it is 4-amino-

6-chloro-1,3-benzenedisulfonamide. This compound serves as a key intermediate in the

synthesis of thiazide diuretics, such as chlorothiazide, and is also a known metabolite of

hydrochlorothiazide.[3][4] Its primary mechanism of action involves the inhibition of carbonic

anhydrase, an enzyme crucial for various physiological processes, including renal function.[5]

[6] This technical guide provides a comprehensive overview of the physicochemical properties,

mechanism of action, and relevant experimental protocols for Chloraminophenamide.

Physicochemical Properties
A summary of the key physicochemical properties of Chloraminophenamide is presented in

the table below, compiled from various sources.
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Property Value References

CAS Number 121-30-2 [1][2]

Molecular Formula C₆H₈ClN₃O₄S₂ [1][2]

Molecular Weight 285.73 g/mol [1][2]

IUPAC Name
4-amino-6-chlorobenzene-1,3-

disulfonamide
[1]

Synonyms

4-amino-6-chloro-m-

benzenedisulfonamide,

Idorese

[1][2]

Appearance
Crystalline solid, White to off-

white powder
[6]

Melting Point 251-252 °C [1]

Solubility

Slightly soluble in water; more

freely soluble in alkalies.

Soluble in DMF (30 mg/ml) and

DMSO (30 mg/ml).

[1][6]

UV Absorption Maxima (in

Ethanol)

223.5-224.5 nm, 265-266 nm,

312-314 nm
[1][2]

pKa (Predicted) 9.24 ± 0.60

Mechanism of Action: Carbonic Anhydrase
Inhibition
Chloraminophenamide functions as a potent inhibitor of carbonic anhydrase (CA).[5][6] This

enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which

subsequently dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). In the proximal

tubules of the kidneys, this reaction is fundamental for the reabsorption of sodium bicarbonate

from the filtrate back into the blood.
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By inhibiting carbonic anhydrase, Chloraminophenamide disrupts this process, leading to a

decrease in the reabsorption of bicarbonate. This retention of bicarbonate in the tubular lumen

results in alkaline urine and a mild metabolic acidosis.[1][7] The increased solute concentration

within the tubules osmotically retains water, leading to a diuretic effect.[7]

Signaling Pathway of Diuretic Action
The following diagram illustrates the mechanism of carbonic anhydrase inhibition by

Chloraminophenamide in the renal proximal tubule and its downstream effects.
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Mechanism of Carbonic Anhydrase Inhibition by Chloraminophenamide
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Caption: Diuretic action of Chloraminophenamide via carbonic anhydrase inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b194629?utm_src=pdf-body-img
https://www.benchchem.com/product/b194629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of Chloraminophenamide
A common synthetic route to Chloraminophenamide involves the chlorosulfonation of 3-

chloroaniline followed by amination.[8]

Reaction Scheme:

3-Chloroaniline → 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride → 4-amino-6-chloro-1,3-

benzenedisulfonamide

Materials:

3-Chloroaniline

Chlorosulfonic acid

Ammonia (aqueous or gaseous)

Tert-butanol (or other suitable solvent)

Procedure:

Chlorosulfonation: 3-Chloroaniline is reacted with an excess of chlorosulfonic acid. This

electrophilic aromatic substitution introduces two sulfonyl chloride groups onto the benzene

ring, primarily at the positions ortho and para to the amino group. The reaction is typically

carried out at a controlled temperature.

Amination: The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then treated

with ammonia. This nucleophilic substitution reaction replaces the chlorine atoms of the

sulfonyl chloride groups with amino groups, yielding Chloraminophenamide. The reaction

can be performed in a solvent such as tert-butanol.[9]

Purification: The crude product can be purified by recrystallization from aqueous ethanol.[1]

The following diagram outlines the general workflow for the synthesis of

Chloraminophenamide.
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General Synthesis Workflow for Chloraminophenamide
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Caption: Synthetic workflow for Chloraminophenamide.
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Analytical Method: High-Performance Liquid
Chromatography (HPLC)
A general reversed-phase HPLC method can be employed for the analysis of

Chloraminophenamide, adapted from methods used for other sulfonamides.

Instrumentation:

HPLC system with a UV detector

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g.,

acetonitrile or methanol). A gradient elution may be necessary to separate impurities.

Example Gradient Program:

Time (min) % Aqueous (A) % Organic (B)

0 90 10

20 10 90

25 10 90

26 90 10

30 90 10

Parameters:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 25 °C
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Detection Wavelength: 265 nm (one of its UV maxima)[1]

Sample Preparation:

Dissolve the Chloraminophenamide sample in a suitable diluent (e.g., a 50:50 mixture of

acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

The logical relationship for the HPLC analysis is depicted below.
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Logical Workflow for HPLC Analysis of Chloraminophenamide
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Caption: HPLC analysis workflow.

Pharmacological and Toxicological Profile
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Therapeutic Use: Chloraminophenamide is categorized as a diuretic.[1][2]

Toxicity: As a sulfonamide, Chloraminophenamide may cause hypersensitivity reactions in

susceptible individuals. Overdose can potentially lead to kidney damage and electrolyte

imbalances.[8] It is important to handle this compound with appropriate personal protective

equipment in a laboratory setting.

Conclusion
Chloraminophenamide is a well-characterized sulfonamide with significant importance as a

diuretic and a synthetic precursor to other widely used diuretic drugs. Its mechanism of action

through carbonic anhydrase inhibition is a classic example of targeted enzyme inhibition

leading to a therapeutic effect. The information and protocols provided in this guide offer a solid

foundation for researchers and drug development professionals working with this compound.

Further investigation into its specific analytical method validation and detailed

pharmacokinetic/pharmacodynamic profiling would be valuable additions to the existing

knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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